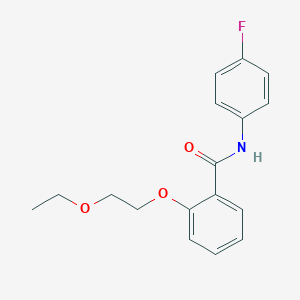![molecular formula C15H15N3O2 B268705 3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
3-[(anilinocarbonyl)amino]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(anilinocarbonyl)amino]-N-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a tyrosine kinase inhibitor that selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors.
作用機序
3-[(anilinocarbonyl)amino]-N-methylbenzamide selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2, 3-[(anilinocarbonyl)amino]-N-methylbenzamide can block the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. This mechanism of action makes 3-[(anilinocarbonyl)amino]-N-methylbenzamide a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
3-[(anilinocarbonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(anilinocarbonyl)amino]-N-methylbenzamide in lab experiments. It can have off-target effects, which can lead to unwanted side effects. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 3-[(anilinocarbonyl)amino]-N-methylbenzamide. One possible direction is to study its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, the development of more selective JAK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
科学的研究の応用
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
3-[(anilinocarbonyl)amino]-N-methylbenzamide |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.3 g/mol |
IUPAC名 |
N-methyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-6-5-9-13(10-11)18-15(20)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
InChIキー |
BABICGIZIXJFRE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)

![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

